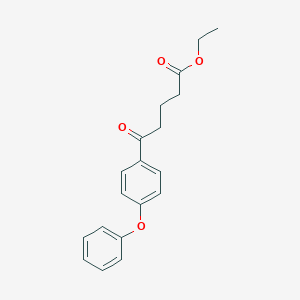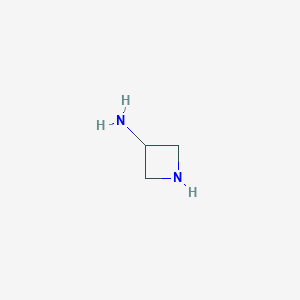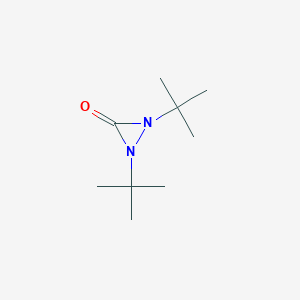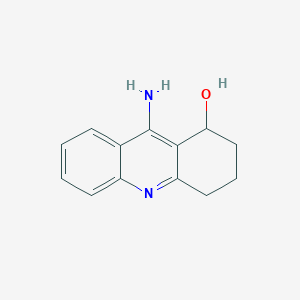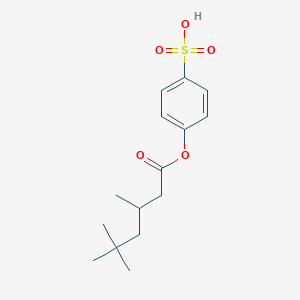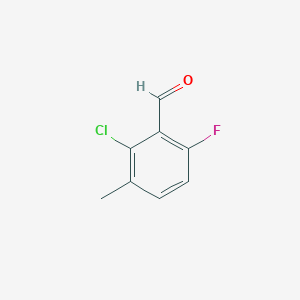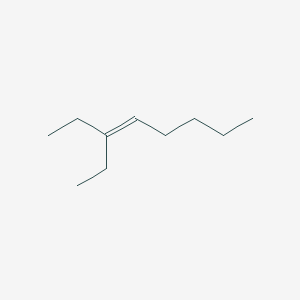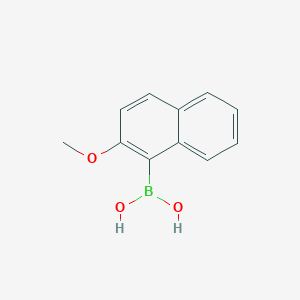
(2-methoxynaphthalen-1-yl)boronic Acid
Descripción general
Descripción
“(2-methoxynaphthalen-1-yl)boronic Acid” is a chemical compound with the empirical formula C11H11BO3 . It is also known by other names such as “2-Methoxy-1-naphthaleneboronic acid”, “2-Methoxynaphthalene-1-boronic acid”, and "1-(2-Methoxynaphthyl)boronic acid" . This compound is used as a reactant for various chemical reactions including the design of phosphorus C,P-ligands for environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .
Synthesis Analysis
The synthesis of boronic acid derivatives, such as “(2-methoxynaphthalen-1-yl)boronic Acid”, can be performed on a nanomole scale using multiple chemistries and building blocks with the help of acoustic dispensing technology . This method allows for the creation of large libraries of boronic acid derivatives with high synthesis success rates .
Molecular Structure Analysis
The molecular weight of “(2-methoxynaphthalen-1-yl)boronic Acid” is 202.02 g/mol . The InChI string is InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3 and the canonical SMILES string is B(C1=C(C=CC2=CC=CC=C12)OC)(O)O . These strings provide a standard way to encode the compound’s structure and can be used to generate a 2D or 3D representation of the molecule.
Chemical Reactions Analysis
“(2-methoxynaphthalen-1-yl)boronic Acid” is a reactant in several types of reactions. These include the design of phosphorus C,P-ligands for environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .
Physical And Chemical Properties Analysis
“(2-methoxynaphthalen-1-yl)boronic Acid” has a molecular weight of 202.02 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 210 . The topological polar surface area is 49.7 Ų .
Aplicaciones Científicas De Investigación
Design of Phosphorus C,P-Ligands for Environmentally Benign Cross-Coupling Reactions
This compound is used as a reactant in the design of phosphorus C,P-ligands for environmentally benign cross-coupling reactions . These reactions are crucial in the field of organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and materials science .
Sterically Hindered Suzuki-Miyaura Coupling
It is also used in sterically hindered Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Palladium-Catalyzed Cross-Coupling Reactions
The compound is a reactant in palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for creating carbon-carbon bonds, an essential process in organic synthesis .
Deboronation Homocoupling Reactions
“(2-methoxynaphthalen-1-yl)boronic Acid” is used in deboronation homocoupling reactions . These reactions involve the coupling of two identical boronic acid derivatives .
Copper-Catalyzed N-Arylation of Imidazoles
This compound is a reactant in copper-catalyzed N-arylation of imidazoles . This reaction is important in the synthesis of biologically active compounds, including many pharmaceuticals .
Stereoselective Preparation of Biaryl Compounds
It is used in the stereoselective preparation of biaryl compounds via palladium-catalyzed asymmetric Suzuki-Miyaura coupling . Biaryl compounds are a class of organic compounds which are central to the development of pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
(2-methoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVWTZOWDLOBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400748 | |
| Record name | (2-Methoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104116-17-8 | |
| Record name | (2-Methoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104116-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



